molecular formula C7H6Cl2O2S B1584862 5-Chloro-2-methylbenzenesulfonyl chloride CAS No. 34981-38-9

5-Chloro-2-methylbenzenesulfonyl chloride

Cat. No.: B1584862
CAS No.: 34981-38-9
M. Wt: 225.09 g/mol
InChI Key: VHBFBNCERXCECQ-UHFFFAOYSA-N
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Description

5-Chloro-2-methylbenzenesulfonyl chloride (CAS 34981-38-9) is an organosulfur compound with the molecular formula C7H6Cl2O2S and a molecular weight of 225.08 g/mol . This compound serves as a versatile and important raw material and intermediate in organic synthesis, with principal applications in the research and development of pharmaceuticals and agrochemicals, as well as in the dyestuff field . Its structure, featuring both a sulfonyl chloride and a chloro-methyl substituted benzene ring, makes it a valuable electrophilic building block for the introduction of the 5-chloro-2-methylbenzenesulfonyl moiety into target molecules, for instance through nucleophilic substitution reactions to form sulfonamides or sulfonate esters . Chlorine-containing compounds are of significant interest in medicinal chemistry, with more than 250 FDA-approved drugs containing chlorine, underscoring the relevance of intermediates like this one in drug discovery campaigns . This material has a refractive index of 1.5697 and is slightly soluble in water . It is critical to handle this compound with care; it is classified as a corrosive liquid that causes severe skin burns and eye damage (H314) . For safe handling, always use personal protective equipment and keep the container tightly sealed in a cool, dry environment under dry inert gas, as the compound is sensitive to moisture and incompatible with oxidizing agents and bases . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-chloro-2-methylbenzenesulfonyl chloride
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InChI

InChI=1S/C7H6Cl2O2S/c1-5-2-3-6(8)4-7(5)12(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VHBFBNCERXCECQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O2S
Source PubChem
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DSSTOX Substance ID

DTXSID50188524
Record name 4-Chlorotoluene-2-sulphonyl chloride
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Molecular Weight

225.09 g/mol
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CAS No.

34981-38-9
Record name 5-Chloro-2-methylbenzenesulfonyl chloride
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Record name 4-Chlorotoluene-2-sulphonyl chloride
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Record name 4-Chlorotoluene-2-sulphonyl chloride
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Record name 4-chlorotoluene-2-sulphonyl chloride
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Record name 5-Chloro-2-methylbenzene-1-sulfonyl chloride
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Overview of Benzenesulfonyl Chlorides in Contemporary Organic Synthesis

Benzenesulfonyl chlorides are a class of organosulfur compounds characterized by a sulfonyl chloride group attached to a benzene (B151609) ring. solubilityofthings.comwikipedia.org These compounds, often appearing as colorless liquids or solids, are generally soluble in organic solvents and reactive towards substances with N-H and O-H bonds. wikipedia.orgnbinno.com Their high reactivity makes them valuable reagents and intermediates in modern organic synthesis. solubilityofthings.com The primary application of benzenesulfonyl chlorides is in the preparation of sulfonamides and sulfonate esters through reactions with amines and alcohols, respectively. wikipedia.orgnbinno.com

The synthesis of benzenesulfonyl chloride itself can be achieved through several methods, including the chlorination of benzenesulfonic acid or its salts using reagents like phosphorus oxychloride or phosphorus pentachloride. nbinno.comorgsyn.org Another common method involves the reaction of benzene with chlorosulfonic acid. nbinno.comorgsyn.org The reactivity of the sulfonyl chloride group is central to its utility. It acts as a good leaving group and the sulfur atom is susceptible to nucleophilic attack, facilitating a wide range of chemical transformations. manavchem.com This reactivity is fundamental to their role in creating diverse organic molecules. solubilityofthings.commanavchem.com

Significance of Arylsulfonyl Chlorides As Key Intermediates

Arylsulfonyl chlorides are crucial building blocks in the synthesis of a variety of chemical products. orgsyn.org Their importance is particularly pronounced in the pharmaceutical industry, where they are precursors for sulfonamide drugs, a class of antibiotics. nbinno.comcdnsciencepub.com Beyond pharmaceuticals, they are integral to the production of dyes, pigments, and agrochemicals. nbinno.com The sulfonyl group, when incorporated into dye molecules, can enhance water solubility and improve the dye's ability to bind to fabrics. manavchem.com

In the laboratory, arylsulfonyl chlorides serve multiple functions. They are famously used in the Hinsberg test to differentiate between primary, secondary, and tertiary amines. nbinno.com They also function as protecting groups for amines and alcohols during complex multi-step syntheses, preventing unwanted side reactions. solubilityofthings.com The versatility of arylsulfonyl chlorides is further demonstrated by their use as precursors for other important functional groups, such as sulfonyl fluorides and sulfones, expanding their synthetic utility. orgsyn.orgsigmaaldrich.comorganic-chemistry.org The development of new synthetic methods, such as those using continuous flow reactors, allows for the safe and scalable production of these important intermediates from readily available starting materials like anilines. rsc.org

Research Trajectories and Future Prospects of Substituted Benzenesulfonyl Chlorides

Classical and Modern Synthetic Routes

Chlorosulfonation of Substituted Aromatics

One of the most direct methods for preparing this compound is the electrophilic chlorosulfonation of 4-chlorotoluene (B122035). This reaction introduces the sulfonyl chloride group (-SO₂Cl) onto the aromatic ring. The process typically involves reacting 4-chlorotoluene with chlorosulfonic acid. stackexchange.com At lower temperatures, chlorosulfonic acid can generate the electrophile SO₂Cl⁺, which then attacks the electron-rich benzene (B151609) ring in a classic electrophilic aromatic substitution reaction. stackexchange.com

The primary challenge in the synthesis of this compound via chlorosulfonation of 4-chlorotoluene is controlling the position of the incoming electrophile, a concept known as regioselectivity. The starting material, 4-chlorotoluene, has two substituents on the benzene ring: a methyl group (-CH₃) and a chlorine atom (-Cl). Both of these groups are ortho-, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) or opposite (para) to themselves. organicchemistrytutor.comlibretexts.org

The methyl group is an activating group, which donates electron density to the ring, making it more reactive towards electrophiles. libretexts.orgyoutube.com Conversely, the chlorine atom is a deactivating group due to its electron-withdrawing inductive effect, yet it still directs ortho- and para-substitution because of its electron-donating resonance effect. organicchemistrytutor.comlibretexts.org

In 4-chlorotoluene, the positions ortho to the methyl group are positions 2 and 6, and the para position is position 4 (which is already occupied by chlorine). The positions ortho to the chlorine are positions 3 and 5, and the para position is position 1 (occupied by the methyl group). Therefore, the incoming sulfonyl chloride group will be directed to positions 2, 3, 5, and 6. The formation of this compound requires the sulfonyl chloride group to add at position 1 relative to the methyl group and position 4 relative to the chlorine, which is not the primary outcome of this reaction. The directing effects of the existing substituents primarily favor substitution at other positions on the ring, leading to a mixture of isomers. youtube.com20.210.105 Steric hindrance from the existing groups also plays a role in determining the final product distribution. youtube.com

Substituent on Benzene RingActivating/Deactivating EffectDirecting Influence
-CH₃ (Methyl)Weakly ActivatingOrtho, Para
-Cl (Chloro)Weakly DeactivatingOrtho, Para

To maximize the yield of the desired isomer and minimize the formation of byproducts, optimization of the reaction conditions is crucial. Key parameters that are typically adjusted include temperature, the ratio of reactants, and the duration of the reaction.

For chlorosulfonation reactions, maintaining a low temperature is often necessary to prevent the formation of undesired byproducts, such as sulfones, and to control the exothermic nature of the reaction. orgsyn.org The molar ratio of the aromatic substrate to the chlorosulfonating agent is another critical factor. An excess of the chlorosulfonating agent can lead to the formation of multiple substitution products. The reaction time must be sufficient to ensure complete conversion of the starting material but not so long as to promote the formation of degradation products.

ParameterGeneral ConditionRationale
TemperatureLow (e.g., 0-25°C)Minimizes side reactions (e.g., sulfone formation) and controls exothermicity. orgsyn.org
Reagent EquivalentsNear stoichiometric or slight excess of chlorosulfonating agentPrevents polysubstitution and maximizes efficiency.
Reaction TimeMonitored for completion (e.g., by TLC or GC)Ensures high conversion without promoting byproduct formation.

Preparation from Anilines via Diazonium Salts (Meerwein Chlorosulfonylation)

An alternative and highly regioselective route to this compound is the Meerwein chlorosulfonylation, which is a modification of the Sandmeyer reaction. nih.govacs.org This method starts with 5-chloro-2-methylaniline. sigmaaldrich.commerckmillipore.com The aniline (B41778) is first converted into an aryl diazonium salt through a process called diazotization, which involves treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (typically 0-5 °C). libretexts.org The resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper catalyst to yield the target sulfonyl chloride with high regiochemical purity. acs.orgacs.org

The classical Meerwein and Sandmeyer reactions traditionally employ copper(I) salts, such as copper(I) chloride (CuCl) or copper(I) bromide (CuBr), as catalysts. numberanalytics.comunacademy.combyjus.com These catalysts are effective in promoting the transformation of the diazonium salt into the desired product. numberanalytics.com

In recent years, advancements in catalysis have led to the development of more efficient and sustainable systems. These include palladium-based catalysts and the application of visible light photocatalysis. nih.govnumberanalytics.com Photocatalytic methods, using catalysts like potassium poly(heptazine) imide or ruthenium complexes, can proceed under mild conditions, such as room temperature and visible light irradiation, and often show high tolerance to various functional groups. nih.govacs.orgresearchgate.netnih.gov These modern approaches offer a sustainable alternative to the traditional copper-catalyzed reactions. acs.org

Catalytic SystemCatalyst ExampleReaction ConditionsAdvantages
Classical Copper CatalysisCuCl, CuBrAcidic medium, often requires heatingWell-established, cost-effective. unacademy.combyjus.com
Palladium CatalysisPd(OAc)₂Often used in cross-coupling variationsHigh efficiency for certain transformations. numberanalytics.com
Visible Light PhotocatalysisPotassium poly(heptazine) imide, [Ru(bpy)₃]²⁺Room temperature, visible lightMild conditions, high functional group tolerance, sustainable. nih.govresearchgate.netnih.gov

The mechanism of the copper-catalyzed Sandmeyer and Meerwein reactions is generally understood to proceed through a radical pathway initiated by a single-electron transfer (SET). nih.govwikipedia.org The process begins with the copper(I) catalyst donating an electron to the aryl diazonium salt. byjus.commasterorganicchemistry.com This transfer results in the formation of an aryl radical and the release of a stable nitrogen gas molecule (N₂), which is a strong driving force for the reaction. libretexts.org The copper catalyst is oxidized to copper(II) in this step.

The newly formed aryl radical then reacts with sulfur dioxide (in the case of chlorosulfonylation) to form an arylsulfonyl radical. This radical subsequently abstracts a chlorine atom from the copper(II) chloride species, yielding the final this compound and regenerating the copper(I) catalyst, which can then participate in another catalytic cycle. wikipedia.orgnumberanalytics.com The detection of biaryl byproducts in these reactions supports the existence of an aryl radical intermediate. wikipedia.org

Synthesis from Thiols and Disulfides (Oxyhalogenation)

The synthesis of sulfonyl chlorides from thiols and disulfides via oxyhalogenation is a well-established method. This process involves the oxidation of the sulfur-containing starting material in the presence of a halogen source. For the synthesis of this compound, the corresponding thiol, 5-chloro-2-methylthiophenol, or its disulfide derivative would serve as the precursor.

Several reagent systems are effective for this transformation. One common method involves the use of a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂). This system is highly reactive and allows for the direct oxidative conversion of thiols to sulfonyl chlorides under mild, room temperature conditions. organic-chemistry.orgacs.org Optimized conditions for similar aromatic thiols often involve a molar ratio of thiol to H₂O₂ of 1:3 with 1 mmol of SOCl₂, which can lead to yields of up to 97% in very short reaction times. organic-chemistry.org

Another effective and environmentally conscious approach utilizes Oxone (2KHSO₅·KHSO₄·K₂SO₄) in the presence of a chloride source like potassium chloride (KCl) in an aqueous medium. rsc.orgrsc.org This method is simple, rapid, and avoids the use of harsh organic solvents. For a typical aromatic thiol, the reaction proceeds by stirring a mixture of the thiol, Oxone, and KCl in water at room temperature. rsc.org The reaction is often exothermic.

The general mechanism for the oxyhalogenation of thiols is believed to proceed through the formation of a disulfide intermediate, which is then further oxidized and chlorinated to yield the sulfonyl chloride. organic-chemistry.org

Table 1: Comparison of Oxyhalogenation Reagents for Sulfonyl Chloride Synthesis
Reagent SystemTypical ConditionsAdvantagesDisadvantages
H₂O₂ / SOCl₂Acetonitrile (B52724), Room TemperatureHigh yields, very short reaction times, mild conditions organic-chemistry.orgorganic-chemistry.orgUse of thionyl chloride
Oxone / KClWater, Room TemperatureEnvironmentally friendly (uses water as solvent), rapid reaction rsc.orgrsc.orgReaction can be exothermic
N-Chlorosuccinimide (NCS) / HClDilute aqueous HClGood yields, smooth reaction semanticscholar.orgRequires careful pH control
Sodium Hypochlorite (B82951) (Bleach)Acetic AcidEconomical, environmentally benign researchgate.netPotential for side reactions if not controlled

Alternative and Emerging Synthetic Approaches

Green chemistry principles are increasingly being applied to the synthesis of sulfonyl chlorides to reduce environmental impact. One such approach is the use of sodium hypochlorite (bleach) as an oxidizing and chlorinating agent. rsc.org This method is economically favorable and environmentally benign. The reaction of thiols or disulfides with sodium hypochlorite pentahydrate in acetic acid can efficiently produce the corresponding sulfonyl chlorides. researchgate.net

Another green approach involves the use of N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts, which are derived from thiols. A key advantage of this method is that the byproduct, succinimide (B58015), can be recycled back into NCS using sodium hypochlorite, making the process more sustainable. organic-chemistry.org Photocatalysis using heterogeneous, recyclable catalysts like potassium poly(heptazine imide) also represents a promising green route, allowing the synthesis to proceed under mild conditions with visible light irradiation. rsc.org

Continuous flow chemistry offers significant advantages for the synthesis of sulfonyl chlorides, including improved safety, scalability, and process control. africacommons.net The production of aryl sulfonyl chlorides has been successfully demonstrated using continuous stirred-tank reactors (CSTRs) and automated systems. mdpi.comresearchgate.net This approach is particularly beneficial for managing highly exothermic reactions, which are common in sulfonyl chloride synthesis. rsc.org

The use of recyclable reagents is a cornerstone of green chemistry and is being explored for sulfonyl chloride synthesis. As mentioned previously, the use of N-chlorosuccinimide (NCS) allows for the recycling of the succinimide byproduct. organic-chemistry.org Another approach involves the use of polymer-supported or magnetic nanoparticle-supported reagents. For example, a magnetic Co/C hybrid ROMP-derived benzene sulfonyl chloride reagent has been developed that can be recovered using a magnet and reused multiple times without significant loss of activity. nih.gov While not yet specifically reported for this compound, these technologies offer a promising avenue for more sustainable production.

Mechanism and Kinetics of Formation Reactions

Electrophilic Aromatic Substitution Mechanisms

The synthesis of this compound can be achieved via electrophilic aromatic substitution on 4-chlorotoluene. In this reaction, the aromatic ring of 4-chlorotoluene acts as a nucleophile and attacks a strong electrophile. For chlorosulfonation, the electrophile is typically generated from chlorosulfonic acid (ClSO₃H).

The mechanism of chlorosulfonation of benzene and its derivatives is a classic example of electrophilic aromatic substitution. libretexts.org The reaction proceeds in several steps:

Generation of the Electrophile: The electrophile in chlorosulfonation is believed to be the sulfur dioxide cation radical (SO₂Cl⁺) or a related species, which is generated from the autoionization of chlorosulfonic acid. stackexchange.com 3ClSO₂OH ⇌ SO₂Cl⁺ + 2SO₃Cl⁻ + H₃O⁺

Electrophilic Attack: The π-electron system of the 4-chlorotoluene ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.org The position of the attack is directed by the existing substituents on the ring. The methyl group (-CH₃) is an activating, ortho-, para-director, while the chloro group (-Cl) is a deactivating, ortho-, para-director. The combined directing effects of these two groups will determine the final position of the incoming chlorosulfonyl group.

Deprotonation: A weak base, such as the chlorosulfate (B8482658) anion (SO₃Cl⁻), removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring and yielding the final product, this compound. youtube.com

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution
SubstituentTypeDirecting Effect
-CH₃ (Methyl)ActivatingOrtho, Para
-Cl (Chloro)DeactivatingOrtho, Para

Radical Pathways in Sulfonyl Chloride Formation

The formation of arylsulfonyl chlorides, including this compound, can proceed through mechanisms involving radical intermediates. These pathways offer alternatives to traditional methods and are often initiated by light or specific chemical reagents.

Visible-light photoredox catalysis has emerged as a powerful strategy for generating sulfonyl radicals from various precursors. rsc.orgresearchgate.net In these processes, a photocatalyst, upon absorbing light, can initiate a single-electron transfer (SET) event. researchgate.netacs.org For instance, an arylsulfonyl chloride can be activated by an excited photocatalyst to generate an aryl radical, or conversely, other sulfur-containing starting materials can be converted into sulfonyl radicals. researchgate.net

One common radical-based approach is the Sandmeyer-type reaction. acs.orgunacademy.com In the chlorosulfonylation context, an aryl diazonium salt, derived from the corresponding aniline (in this case, 5-chloro-2-methylaniline), reacts with sulfur dioxide in the presence of a copper catalyst. The mechanism involves the reduction of the diazonium salt by a Cu(I) species to form an aryl radical, with the release of nitrogen gas. acs.orgunacademy.com This aryl radical then reacts with sulfur dioxide to form an arylsulfonyl radical. Subsequent reaction with a chlorine source, often facilitated by a Cu(II) species, yields the final this compound product.

Recent advancements have focused on generating sulfonyl radicals under milder conditions. For example, visible-light-mediated protocols can activate sulfonyl chlorides to produce sulfonyl radicals for subsequent reactions. rsc.orgnih.gov Other methods involve the generation of sulfonyl radicals from sulfonyl hydrazides or even sulfinate salts, which can then be trapped by a chlorine source. acs.orgcam.ac.uk The general scheme for a photocatalyzed radical pathway can be summarized as follows:

Photoexcitation : A photocatalyst (PC) absorbs light to reach an excited state (PC*).

Electron Transfer : The excited photocatalyst engages in a single-electron transfer with a precursor. This can be either an oxidative or reductive quenching cycle.

Radical Formation : This electron transfer leads to the formation of a key intermediate, such as an arylsulfonyl radical (ArSO₂•).

Propagation/Termination : The sulfonyl radical reacts with a chlorine source to form the sulfonyl chloride.

The involvement of arylsulfonyl radicals in these reactions has been established through various mechanistic and control experiments. researchgate.net These radical pathways are valuable as they often proceed under mild conditions and can tolerate a wider range of functional groups compared to traditional, harsher methods.

Role of Catalysis in Enhancing Reaction Efficiency and Selectivity

Catalysis is crucial in modern organic synthesis for improving reaction outcomes, and the formation of this compound is no exception. Catalysts can increase reaction rates, allow for milder reaction conditions, and, most importantly, enhance selectivity, leading to higher yields of the desired product with fewer byproducts.

Copper Catalysis: In the classic Sandmeyer chlorosulfonylation reaction, copper salts (e.g., CuCl or CuCl₂) are indispensable catalysts. acs.orgacs.org The copper(I) species initiates the radical cycle by reducing the diazonium salt. unacademy.com The resulting copper(II) species then participates in the conversion of the intermediate arylsulfonyl radical to the final arylsulfonyl chloride. The efficiency of this process can be influenced by the choice of copper salt and reaction conditions. acs.org Using a stable SO₂ surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane-sulfur dioxide adduct) in the presence of a copper catalyst has been shown to be an effective and safer alternative to using gaseous sulfur dioxide. acs.orgorganic-chemistry.org

Photocatalysis: Visible-light photoredox catalysis offers a modern and powerful approach to synthesizing sulfonyl chlorides. acs.orgnih.gov This method utilizes photocatalysts, often based on iridium or ruthenium, although metal-free organic dyes and heterogeneous catalysts like potassium poly(heptazine imide) are gaining prominence due to sustainability considerations. rsc.orgacs.orgnih.gov

The advantages of photocatalysis include:

Mild Conditions : Reactions are often conducted at room temperature, which helps to prevent the degradation of sensitive functional groups. nih.gov

High Selectivity : Photocatalysts can be tuned to selectively activate specific bonds, leading to cleaner reactions and higher yields of the desired isomer. rsc.orgresearchgate.net

Efficiency : Low catalyst loadings (often in the mol% range) are typically sufficient to drive the reaction to completion. nih.gov

The general mechanism in a photocatalytic cycle involves the generation of a sulfonyl radical via a single-electron transfer process, which then reacts to form the product. frontiersin.orgnih.gov The photocatalyst is regenerated in the process, allowing it to facilitate multiple turnovers. The choice of photocatalyst can be critical for controlling the reaction pathway and achieving high efficiency. cam.ac.uk

Other Catalytic Systems: Palladium-catalyzed methods have also been developed for the synthesis of arylsulfonyl chlorides from precursors like arylboronic acids. nih.gov These methods are valued for their broad functional group tolerance and mild reaction conditions. nih.gov Additionally, the use of additives or co-catalysts can further enhance reaction efficiency. For example, in some photocatalytic systems, the presence of a base or a specific Lewis acid can significantly improve the yield and reaction rate. cam.ac.ukacs.org

The table below summarizes the role of different catalytic systems in the synthesis of arylsulfonyl chlorides.

Catalytic SystemCatalyst ExampleRole of CatalystReaction TypeAdvantages
Copper Catalysis CuCl, CuCl₂Facilitates single-electron transfer to generate aryl radical from diazonium salt. unacademy.comnih.govSandmeyer ReactionWell-established, cost-effective. organic-chemistry.org
Photocatalysis Ir(ppy)₃, Ru(bpy)₃Cl₂, K-PHIAbsorbs visible light to initiate single-electron transfer for radical generation. acs.orgnih.govnih.govPhotoredox CatalysisMild conditions, high selectivity, low catalyst loading. rsc.orgnih.gov
Palladium Catalysis Pd(OAc)₂Catalyzes cross-coupling of boronic acids with a sulfonyl source.Cross-CouplingExcellent functional group tolerance. nih.gov

Nucleophilic Substitution Reactions at the Sulfonyl Center

The sulfur atom in this compound is highly electrophilic, making it susceptible to attack by a variety of nucleophiles. This reactivity is the foundation for its utility in synthesizing a range of important sulfur-containing compounds. The primary mechanism for these transformations is nucleophilic substitution, where the chloride ion acts as a leaving group.

Formation of Sulfonamides

Sulfonamides are a critical class of compounds, particularly in medicinal chemistry, and are commonly synthesized from sulfonyl chlorides. sigmaaldrich.com The reaction involves the nucleophilic attack of an amine on the sulfonyl sulfur atom.

The reaction of this compound with primary or secondary amines leads to the formation of N-substituted sulfonamides. This amidation is a standard and widely used transformation. wikipedia.org The process typically requires the presence of a base, such as pyridine (B92270) or sodium carbonate, to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. researchgate.net

For instance, the reaction of this compound with a primary amine (R-NH₂) proceeds as follows:

General Reaction Scheme: General reaction of this compound with a primary amine

In this reaction, the amine's lone pair of electrons attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion and, after deprotonation by the base, the formation of the stable sulfonamide product.

A specific example includes the reaction with benzylthiourea, which is carried out in the presence of a base like sodium hydroxide (B78521) or potassium carbonate in an organic solvent.

Interactive Data Table: Examples of Amidation Reactions
Sulfonyl Chloride Amine/Nucleophile Base Product
This compound Primary Amine (e.g., Aniline) Pyridine N-Phenyl-5-chloro-2-methylbenzenesulfonamide
This compound Secondary Amine (e.g., Diethylamine) Triethylamine (B128534) N,N-Diethyl-5-chloro-2-methylbenzenesulfonamide
This compound Benzylthiourea Sodium Carbonate Benzylthiourea;5-chloro-2-methylbenzenesulfonic acid adduct
5-chloro-1-ethyl-2-methylimidazole-4-sulphonyl chloride Aniline Sodium Carbonate 5-Chloro-1-ethyl-2-methyl-N-phenyl-1H-imidazole-4-sulphonamide researchgate.net

To enhance the efficiency and yield of sulfonamide synthesis, various catalytic methods have been developed. While many preparations simply use a stoichiometric amount of a base like pyridine to drive the reaction, more advanced approaches have been explored for the general class of sulfonyl chlorides. ekb.eg For example, iodine has been reported as a catalyst for the reaction between heteroaryl amines and sodium salts of benzenesulfonates. cbijournal.com Palladium catalysts have also been investigated for the synthesis of aryl sulfonamide derivatives, often starting from aryl halides and sulfur-containing reagents to generate the sulfonyl chloride intermediate in situ. researchgate.net Microwave-assisted synthesis has also been shown to produce sulfonamides in high yield, proceeding through a sulfonyl chloride intermediate which then reacts with an amine. cbijournal.com

The reactivity of this compound in nucleophilic substitution reactions is governed by the electronic and steric properties of its substituents.

Electronic Effects : The presence of the chlorine atom on the benzene ring has a significant electronic influence. As an electron-withdrawing group, the chlorine atom increases the electrophilicity of the sulfonyl sulfur atom. This makes the sulfur center more susceptible to attack by nucleophiles, thereby facilitating the substitution reaction. nih.gov

Steric and Conformational Effects : The methyl group is located at the ortho-position relative to the sulfonyl group. While ortho-substituents are often expected to cause steric hindrance and slow down reactions, studies on related di-ortho-alkyl substituted arenesulfonyl chlorides have revealed a counterintuitive acceleration of nucleophilic substitution. mdpi.com This rate increase is attributed to the restriction of rotation around the C(1)-S bond. This conformational rigidity locks the sulfonyl chloride group in a orientation that is more favorable for nucleophilic attack, overriding the expected steric hindrance. mdpi.com This principle suggests the ortho-methyl group in this compound may similarly contribute to enhanced reactivity by fixing the molecule in a reactive conformation. mdpi.com

Formation of Sulfonate Esters

Analogous to the formation of sulfonamides, this compound reacts with alcohols or phenols in the presence of a base to yield sulfonate esters. sigmaaldrich.comwikipedia.org This reaction, often referred to as sulfonylation, is a common method for converting alcohols into good leaving groups for subsequent substitution or elimination reactions.

The general reaction involves the attack of the alcohol's oxygen atom on the sulfonyl chloride. A base, typically a non-nucleophilic amine like triethylamine or pyridine, is used to scavenge the HCl produced.

General Reaction Scheme: General reaction of this compound with an alcohol

A representative reaction is the treatment of a phenol (B47542) with the sulfonyl chloride in the presence of triethylamine to afford the corresponding aryl sulfonate ester. rsc.org

Interactive Data Table: Synthesis of Sulfonate Esters
Sulfonyl Chloride Alcohol/Phenol Base Product
This compound Methanol Pyridine Methyl 5-chloro-2-methylbenzenesulfonate
This compound Phenol Pyridine Phenyl 5-chloro-2-methylbenzenesulfonate
2,4,6-trimethylbenzenesulfonyl chloride 2-Bromophenol Triethylamine 2-Bromophenyl 2,4,6-trimethylbenzenesulfonate (B281753) rsc.org

Formation of Sulfonyl Fluorides

This compound can be converted into 5-chloro-2-methylbenzenesulfonyl fluoride (B91410) through a nucleophilic halogen exchange (HALEX) reaction. This transformation is valuable as sulfonyl fluorides have unique reactivity and are important synthons, for instance, in chemical biology for creating covalent protein inhibitors. rsc.orgorgsyn.org

The most common method for this conversion involves treating the sulfonyl chloride with a fluoride salt, such as potassium fluoride (KF) or potassium bifluoride (KHF₂), often in an aqueous solution or with a phase transfer catalyst like 18-crown-6 (B118740) to enhance efficiency in organic solvents. rsc.org More recent one-pot procedures have been developed that convert sulfonic acids or sulfonates to sulfonyl fluorides using reagents like cyanuric chloride and KHF₂, with a phase transfer catalyst such as tetra-n-butylammonium bromide (TBAB). rsc.org

Interactive Data Table: Synthesis of Sulfonyl Fluoride
Starting Material Reagents Product
This compound Potassium Fluoride (KF), 18-crown-6 5-Chloro-2-methylbenzenesulfonyl fluoride rsc.org
This compound Potassium Bifluoride (KHF₂) 5-Chloro-2-methylbenzenesulfonyl fluoride rsc.org
Sodium 4-methylbenzenesulfonate Cyanuric chloride, KHF₂, TBAB 4-Methylbenzenesulfonyl fluoride rsc.org

Formation of Sulfones

This compound is a key precursor for the synthesis of sulfones, a significant class of organosulfur compounds. The formation of sulfones from this sulfonyl chloride typically proceeds through nucleophilic substitution at the sulfur atom, where the chlorine atom is displaced by a carbon nucleophile. A primary method for achieving this transformation is the Friedel-Crafts-type reaction with aromatic compounds. In this reaction, an aromatic substrate attacks the sulfonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form a diaryl sulfone. For instance, the reaction of benzenesulfonyl chloride with benzene can yield diphenyl sulfone orgsyn.org. Similarly, this compound can react with various aromatic compounds to produce the corresponding unsymmetrical diaryl sulfones.

Another important route to sulfones involves the reaction of sulfonyl chlorides with organometallic reagents. However, a more direct and widely used laboratory method for preparing alkyl aryl sulfones is the reaction of a sulfonyl chloride with a sodium sulfinate, which itself can be generated from a sulfonyl chloride. For example, methyl p-tolyl sulfone is synthesized from p-toluenesulfonyl chloride orgsyn.org.

A one-pot procedure has been developed for the transformation of aryl- and heteroaryl-sulfonyl chlorides into the corresponding chloromethyl sulfones lookchem.com. This process involves the reduction of the sulfonyl chloride to a sulfinate salt, which then reacts in situ with a suitable alkylating agent. This method can be applied to a diverse range of sulfonyl chlorides lookchem.com. More recently, photoredox-catalyzed radical-radical cross-coupling reactions of sulfonyl chlorides with trifluoroborate salts have emerged as a modern method for sulfone synthesis under mild conditions acs.org.

The table below illustrates a representative reaction for the formation of a sulfone from a related sulfonyl chloride.

Reactant 1Reactant 2ProductReaction Type
p-Toluenesulfonyl chlorideSodium sulfite (B76179), then an alkylating agentMethyl p-tolyl sulfoneReductive alkylation

Formation of Sulfinic Acids

The reduction of this compound provides a direct pathway to the corresponding 5-chloro-2-methylbenzenesulfinic acid and its salts. This transformation is a key step in the synthesis of various other organosulfur compounds. A common and effective method for this reduction involves the use of a reducing agent such as sodium sulfite in an aqueous medium lookchem.com. In this reaction, the sulfonyl chloride is converted to the sodium sulfinate salt.

The general procedure involves treating the sulfonyl chloride with an aqueous solution of sodium sulfite and sodium bicarbonate. The reaction mixture is typically heated to facilitate the reduction. The resulting sulfinate salt is often water-soluble, which can make its isolation challenging lookchem.com. For many synthetic applications, the sulfinate salt is generated and used in situ without isolation. For example, crude p-acetaminobenzenesulfonyl chloride can be used directly to prepare p-acetaminobenzenesulfinic acid orgsyn.org.

An alternative approach for the reduction of sulfonyl chlorides to the corresponding thiols involves the use of triphenylphosphine (B44618) in toluene (B28343), which proceeds via a sulfinic acid intermediate organic-chemistry.org.

The formation of a sulfinic acid salt from a sulfonyl chloride is depicted in the following reaction scheme:

ArSO₂Cl + Na₂SO₃ + H₂O → ArSO₂Na + NaCl + NaHSO₄

This reaction is broadly applicable to a range of aromatic sulfonyl chlorides.

Hydrolysis Mechanisms and Kinetics

The hydrolysis of arenesulfonyl chlorides, including this compound, has been the subject of extensive mechanistic studies. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism at the sulfur atom rsc.orgcdnsciencepub.com. In this process, a water molecule acts as the nucleophile, attacking the electrophilic sulfur center and leading to the departure of the chloride leaving group.

The hydrolysis of various substituted benzenesulfonyl chlorides in water has been shown to be consistent with an SN2 mechanism for both neutral solvolysis and alkaline hydrolysis rsc.org. While the alkaline hydrolysis rates correlate well with the Hammett equation, the neutral solvolysis rates often yield a curved Hammett plot, suggesting a complex interplay of electronic effects in the transition state rsc.org. For the neutral hydrolysis of a series of para-substituted benzenesulfonyl chlorides, a trigonal bipyramidal transition state is favored cdnsciencepub.comcdnsciencepub.com.

Influence of Solvent Composition and Hydration Complexes

The rate of hydrolysis of sulfonyl chlorides is significantly influenced by the solvent composition. Studies on the solvolysis of arenesulfonyl chlorides in various hydroxylic solvents are often analyzed using the extended Grunwald-Winstein equation mdpi.comnih.govnih.govresearchgate.netresearchgate.netmdpi.com. This equation relates the specific rates of solvolysis to the solvent nucleophilicity (NT) and solvent ionizing power (YCl) mdpi.comnih.gov. For most arenesulfonyl chlorides, the mechanism is found to be a concerted SN2 process mdpi.comnih.gov.

Kinetic studies on the hydrolysis of 2-methylbenzenesulfonyl chloride, a close analog of this compound, in water-2-propanol mixtures have revealed a nonmonotonic dependence of the activation parameters on the solvent composition researchgate.net. The hydrolysis in these mixed solvents is proposed to occur via two parallel pathways. One pathway involves a bifunctional catalytic action of a water dimer with a water molecule acting as the nucleophile, while the other involves a hydrate (B1144303) of the alcohol researchgate.net. Quantum-chemical calculations on the hydrolysis of benzenesulfonyl chloride in water clusters suggest that the participation of three water molecules in the activated complex is optimal researchgate.net.

The table below shows the activation parameters for the hydrolysis of 2-methylbenzenesulfonyl chloride in water-2-propanol mixtures at various mole fractions of 2-propanol.

Mole Fraction i-PrOH (x₂)ΔH≠ (kJ/mol)-TΔS≠ (kJ/mol)ΔG≠ (kJ/mol)
0.0071.324.395.6
0.0177.919.397.2
0.0282.315.697.9
0.0475.823.399.1
0.1072.128.7100.8

Data adapted from a study on the hydrolysis of 2-methylbenzenesulfonyl chloride. researchgate.net

Temperature Dependence of Hydrolysis Rates

The rate of hydrolysis of sulfonyl chlorides exhibits a clear dependence on temperature, which allows for the determination of activation parameters such as enthalpy (ΔH≠), entropy (ΔS≠), and heat capacity of activation (ΔCp≠). Studies on a series of 4-substituted benzenesulfonyl chlorides in water have provided detailed insights into these parameters cdnsciencepub.comcdnsciencepub.com. The heat capacity of activation (ΔCp≠) has been interpreted as reflecting the temperature dependence of the structural stability of the solvent shell around the reactant cdnsciencepub.com.

For the hydrolysis of 2-methylbenzenesulfonyl chloride in water-2-propanol mixtures, the temperature dependence of the pseudo-first-order rate constants has been studied across a range of temperatures to determine the quasi-thermodynamic activation parameters researchgate.net. An Arrhenius analysis of the temperature dependence of the competition between chlorination and hydrolysis of N₂O₅ in aqueous solutions revealed that the activation energy for hydrolysis was only slightly larger than for chlorination, suggesting that the rate differences are not primarily driven by enthalpy chemrxiv.org.

The table below presents the activation parameters for the hydrolysis of various para-substituted benzenesulfonyl chlorides in water at 15 °C.

Substituent (X)k (s⁻¹) x 10⁴ΔH≠ (kcal/mol)-ΔS≠ (cal/mol·K)
MeO1.8318.014.2
Me3.3216.717.5
H4.9016.517.5
Br12.015.817.9
NO₂49.315.216.4

Data derived from studies on benzenesulfonyl chlorides. cdnsciencepub.comcdnsciencepub.com

Concerted Solvent Processes in Solvolysis

The solvolysis of various arenesulfonyl chlorides, including benzenesulfonyl chloride and substituted derivatives, shows a significant dependence on solvent nucleophilicity, which is characteristic of an SN2 pathway mdpi.com. The ratio of l to m is often used to diagnose the mechanism of solvolysis for sulfonyl chlorides nih.gov. For substrates like this compound, a concerted SN2 mechanism is the expected pathway for solvolysis in most common solvents mdpi.com.

Redox Chemistry of the Sulfonyl Chloride Moiety

The sulfonyl chloride group in this compound can undergo both reduction and oxidation reactions.

Reduction:

The reduction of the sulfonyl chloride moiety can lead to several products depending on the reducing agent and reaction conditions.

Formation of Sulfinic Acids and Sulfinates: As discussed in section 3.1.5, mild reducing agents like sodium sulfite reduce sulfonyl chlorides to the corresponding sulfinate salts lookchem.com.

Formation of Thiols: Stronger reducing conditions can lead to the formation of the corresponding thiol. For example, a reduction of sulfonyl chlorides in the presence of triphenylphosphine in toluene provides an efficient synthesis of arylthiols organic-chemistry.org.

Electrochemical Reduction: The electrochemical reduction of arenesulfonyl chlorides has been investigated, revealing complex mechanisms that can involve the formation of radical anions acs.org. These electrochemical methods offer green and efficient pathways for the activation of sulfonyl compounds researchgate.netdntb.gov.ua.

Oxidation and Radical Reactions:

While the sulfur atom in the sulfonyl chloride is in a high oxidation state (S(VI)), the moiety can participate in redox-neutral or oxidative coupling reactions.

Photoredox Catalysis: Visible-light-catalyzed radical-radical cross-coupling of sulfonyl chlorides with trifluoroborate salts allows for the direct synthesis of sulfones acs.org. In these reactions, the sulfonyl chloride serves as a precursor to a sulfonyl radical. This strategy features redox neutrality and mild reaction conditions acs.org.

Atom Transfer Radical Addition: In the presence of a suitable catalyst, such as a manganese salt, sulfonyl chlorides can undergo atom-transfer radical addition to alkenes and alkynes researchgate.net.

The redox chemistry of the sulfonyl chloride group thus provides access to a wide range of other sulfur-containing functional groups, highlighting the versatility of this compound as a synthetic intermediate.

Catalytic Hydrogenation to Thiols

The conversion of arylsulfonyl chlorides to the corresponding aryl thiols is a valuable reductive transformation. Catalytic hydrogenation offers an effective method for this conversion. The general reaction involves the reduction of the sulfonyl chloride group to a thiol (or thiophenol) group using hydrogen gas in the presence of a metal catalyst.

For this compound, this reaction yields 5-chloro-2-methylbenzenethiol. Research on analogous compounds, such as 2,5-dimethylbenzenesulfonyl chloride, provides insight into the typical conditions for this process.

A common catalyst system for this hydrogenation is palladium, often supported on carbon (Pd/C), sometimes with the addition of a promoter like tin. acs.org The reaction is typically performed in a solvent and requires a base to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. acs.org

Table 1: Typical Reaction Conditions for Catalytic Hydrogenation of Arylsulfonyl Chlorides to Thiols
ParameterConditionPurpose/Comment
Catalyst 5% Pd-0.5% Sn on CarbonPalladium is the primary hydrogenation catalyst; tin can act as a promoter.
Hydrogen Pressure 700 - 7000 kPaSufficient pressure is needed for the reaction to proceed at a practical rate. acs.org
Temperature 20°C - 110°CLower temperatures are feasible but slow; higher temperatures risk catalyst deactivation and thiol instability. acs.org
Base Amine bases (e.g., N,N-diethylbenzeneamine)Neutralizes the HCl byproduct, preventing catalyst poisoning and side reactions. acs.org
Solvent Aprotic or protic solvents (e.g., Toluene)Dissolves the substrate and facilitates the reaction. acs.org

The hydrogenation proceeds via the reduction of the sulfonyl chloride, with the sulfonyl group (-SO₂Cl) being converted to the thiol group (-SH). The presence of the chloro and methyl substituents on the aromatic ring are generally well-tolerated under these palladium-catalyzed hydrogenation conditions. acs.org

Reactions with Unsaturated Systems

This compound can react with various unsaturated compounds, such as alkenes and alkynes, through several pathways, including annulations and addition reactions. magtech.com.cn These reactions leverage the reactivity of the sulfonyl chloride group to form new carbon-carbon and carbon-sulfur bonds.

Annulation reactions are processes in which a new ring is formed onto a molecule. Arylsulfonyl chlorides can participate in such reactions with unsaturated systems, notably [2+2] annulations. magtech.com.cn In these reactions, the sulfonyl chloride or a derivative like a sulfene (B1252967) (generated in the presence of a base) reacts with an alkene or alkyne. While specific examples detailing the annulation of this compound are not prevalent, the general mechanism involves the concerted or stepwise formation of a four-membered ring. For instance, a sulfene intermediate (Ar-CH=SO₂) could undergo a [2+2] cycloaddition with an electron-rich alkene to form a thietane (B1214591) 1,1-dioxide ring.

Addition reactions of this compound to unsaturated C-C bonds can proceed through either radical or ionic mechanisms, leading to a variety of functionalized products. magtech.com.cn

Radical Additions: Under conditions that promote homolytic cleavage of the S-Cl bond (e.g., photolysis, radical initiators, or photoredox catalysis), a 5-chloro-2-methylbenzenesulfonyl radical (ArSO₂•) is generated. rsc.org This radical can add across an alkene or alkyne. The most common radical addition is atom transfer radical addition (ATRA), where both the sulfonyl group and the chlorine atom add across the double bond, a reaction known as chlorosulfonylation. magtech.com.cn Alternatively, under reductive conditions that cause extrusion of SO₂, an aryl radical (5-chloro-2-methylphenyl radical) can be formed, which then adds to the unsaturated system. nih.gov

Ionic Additions: In the presence of a Lewis acid catalyst, the sulfonyl chloride can be activated to undergo electrophilic addition to an alkene. The reaction proceeds via a carbocationic intermediate, which is then trapped by the chloride ion. This results in the formation of a β-chloro sulfone. Another ionic pathway involves the base-induced elimination of HCl from the sulfonyl chloride to form a highly reactive sulfene intermediate, which can then be trapped by nucleophilic alkenes (enamines, etc.) in a stepwise ionic process.

Table 2: Addition Reactions of Arylsulfonyl Chlorides with Unsaturated Systems
Reaction TypeMechanismKey IntermediateProduct Type
Chlorosulfonylation Radical (ATRA)Arylsulfonyl Radical (ArSO₂•)β-Chloro Sulfone
Hydrosulfonylation RadicalArylsulfonyl Radical (ArSO₂•)Sulfone
Arylation RadicalAryl Radical (Ar•)Aryl-substituted Alkane/Alkene
Electrophilic Addition IonicCarbocationβ-Chloro Sulfone
Sulfene Addition IonicSulfene (R-CH=SO₂)Sulfone/Thietane Dioxide

Exploration of Other Reactive Pathways

Beyond the more common reactions involving the sulfonyl chloride group, the aromatic ring of this compound presents its own set of reactive possibilities. This section explores two such pathways: electrophilic aromatic substitution on the benzene ring and the potential for Pummerer-type rearrangements.

The benzene ring of this compound is substituted with three distinct groups: a chloro group, a methyl group, and a sulfonyl chloride group. Each of these substituents exerts an electronic influence on the ring, affecting both its reactivity towards electrophiles and the regioselectivity of the substitution.

The reactivity of a substituted benzene ring towards electrophilic aromatic substitution (EAS) is governed by the electron-donating or electron-withdrawing nature of its substituents. Activating groups increase the electron density of the ring, making it more nucleophilic and thus more reactive than benzene itself. Conversely, deactivating groups withdraw electron density, rendering the ring less nucleophilic and less reactive.

The directing effect of a substituent determines the position at which an incoming electrophile will attack the ring. This is largely dictated by the ability of the substituent to stabilize the intermediate carbocation (the arenium ion) formed during the reaction.

In the case of this compound, the directing effects of the three substituents are as follows:

Methyl Group (-CH₃): The methyl group is an activating group that donates electron density to the ring primarily through an inductive effect. It is an ortho, para-director.

Chloro Group (-Cl): The chloro group is a deactivating group due to its strong inductive electron-withdrawing effect. However, it possesses lone pairs of electrons that can be donated to the ring through resonance, which stabilizes the arenium ion when the electrophile attacks at the ortho or para positions. Consequently, the chloro group is an ortho, para-director.

Sulfonyl Chloride Group (-SO₂Cl): The sulfonyl chloride group is a powerful electron-withdrawing group due to the high oxidation state of sulfur and the electronegativity of the oxygen and chlorine atoms. It strongly deactivates the ring and is a meta-director. nih.gov

The interplay of these directing effects will determine the position of substitution on the this compound ring. The methyl and chloro groups direct to the positions ortho and para to themselves, while the sulfonyl chloride group directs to the meta position.

Substituent Position on Ring Activating/Deactivating Directing Effect
Methyl (-CH₃) 2 Activating Ortho, Para
Chloro (-Cl) 5 Deactivating Ortho, Para
Sulfonyl Chloride (-SO₂Cl) 1 Strongly Deactivating Meta

Considering the positions on the benzene ring of this compound, the available positions for substitution are at C3, C4, and C6.

Position C3: Ortho to the methyl group and meta to the chloro group.

Position C4: Para to the methyl group and ortho to the chloro group.

Position C6: Ortho to the methyl group and meta to the sulfonyl chloride group.

Given that the sulfonyl chloride group is strongly deactivating, electrophilic aromatic substitution on this ring would require harsh reaction conditions. The combined directing effects of the methyl and chloro groups would likely favor substitution at the positions ortho and para to them. For instance, in the nitration of p-chlorotoluene, a mixture of 4-chloro-2-nitrotoluene (B43163) and 4-chloro-3-nitrotoluene (B146361) is formed, demonstrating the directing influence of both the methyl and chloro groups. vedantu.com In the case of this compound, the position ortho to the activating methyl group and meta to the deactivating chloro group (C3) would be a likely site of substitution. However, the position para to the methyl group and ortho to the chloro group (C4) would also be activated. The strongly deactivating nature of the sulfonyl chloride group would likely disfavor substitution at the position ortho to it (C6).

The Pummerer rearrangement is a well-established reaction in organic chemistry that involves the conversion of a sulfoxide (B87167) bearing an α-hydrogen into an α-acyloxythioether in the presence of an activating agent, typically an acid anhydride. wikipedia.org The mechanism proceeds through the formation of a key intermediate, a sulfenium ion, which is then trapped by a nucleophile. wikipedia.org

The reaction is initiated by the acylation of the sulfoxide oxygen by the anhydride, which makes the sulfoxide a better leaving group. Subsequent elimination of a proton from the α-carbon leads to the formation of the electrophilic sulfenium ion. This ion is then attacked by the acetate (B1210297) anion (or another nucleophile) to yield the final product. wikipedia.org

Crucially, the Pummerer rearrangement is a characteristic reaction of sulfoxides , not sulfonyl chlorides. The sulfonyl chloride group in this compound is at a much higher oxidation state than a sulfoxide, and it lacks the α-hydrogens that are essential for the traditional Pummerer rearrangement to occur. The sulfur atom in a sulfonyl chloride is already highly electrophilic and does not possess the lone pair of electrons on the sulfur that is present in a sulfoxide, which is necessary to initiate the reaction with an anhydride.

While there are variations of the Pummerer reaction, such as the "sulfinate-sulfone Pummerer rearrangement," these typically involve the reaction of a sulfinyl chloride with a sulfoxide, and are not applicable to the reactivity of a sulfonyl chloride on its own. researchgate.net

Therefore, based on the established mechanism of the Pummerer rearrangement, it is not a viable reactive pathway for this compound. The chemical nature of the sulfonyl chloride functional group precludes the necessary steps for this type of rearrangement. Other known rearrangements of sulfonyl compounds, such as the Curtius and Lossen rearrangements of benzenesulfonyl systems, proceed through entirely different mechanisms and intermediates. acs.org

Computational Chemistry and Theoretical Studies on 5 Chloro 2 Methylbenzenesulfonyl Chloride

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, offering a way to predict and understand the behavior of molecules from first principles.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov It is widely used to study the electronic properties and reactivity of organic compounds. nih.gov DFT methods are employed to optimize molecular geometries, calculate vibrational frequencies, and predict a range of electronic properties that govern a molecule's chemical behavior. dntb.gov.ua

DFT calculations can predict the reactivity and electrophilic nature of 5-chloro-2-methylbenzenesulfonyl chloride. One common approach is the analysis of the Molecular Electrostatic Potential (MEP) surface. The MEP map illustrates the charge distribution on a molecule, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For an arylsulfonyl chloride, the sulfur atom is expected to be highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. The MEP surface would visually confirm this, with a strong positive potential (often colored blue) localized on the sulfur atom, indicating its susceptibility to nucleophilic attack. nih.govnih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. dntb.gov.ua The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov

Table 1: Conceptual HOMO-LUMO Analysis for this compound

ParameterSignificanceExpected Characteristics for this compound
HOMO Energy Electron-donating abilityRelatively low, indicating it is not a strong electron donor.
LUMO Energy Electron-accepting abilityLow, indicating a high propensity to accept electrons at the sulfonyl group.
HOMO-LUMO Gap Chemical reactivity and stabilityA relatively small gap would suggest high reactivity, characteristic of an electrophile.

This table is based on general principles of frontier molecular orbital theory as applied to sulfonyl chlorides.

DFT calculations can be used to determine bond dissociation energies (BDEs), providing insight into the strength of chemical bonds. The BDE for the sulfur-chlorine (S-Cl) bond in this compound is a critical parameter, as its cleavage is central to many of its reactions.

While specific experimental or calculated BDE values for this compound are not found in the provided search results, studies on analogous compounds offer valuable context. For instance, the S-Cl bond dissociation enthalpies for methanesulfonyl chloride and benzenesulfonyl chloride have been measured to be around 295 kJ/mol. rsc.org This suggests that the S-Cl bond in sulfonyl chlorides is of moderate strength. Computational studies on substituted benzenesulfonyl chlorides would allow for a precise determination of how the chloro and methyl substituents on the phenyl ring influence the S-Cl bond strength in the target molecule. mdpi.com

Table 2: Experimental S-Cl Bond Dissociation Enthalpies for Related Sulfonyl Chlorides

CompoundS-Cl Bond Dissociation Enthalpy (kJ/mol)
Methanesulfonyl Chloride~295
Benzenesulfonyl Chloride~295

Data sourced from photoacoustic calorimetry measurements. rsc.org

Molecular Electron Density Theory (MEDT) is a modern theoretical framework for studying chemical reactivity. nih.gov It posits that the capacity for changes in electron density, rather than molecular orbital interactions, governs chemical reactivity. nih.gov MEDT analyzes the changes in electron density along a reaction pathway to understand the molecular mechanism of a reaction.

For reactions involving this compound, such as nucleophilic substitution, MEDT can provide a detailed picture of the bond-forming and bond-breaking processes. rsc.org By analyzing the topology of the electron localization function (ELF), MEDT can characterize the nature of the transition states and any intermediates. rsc.org For instance, in a nucleophilic attack on the sulfur atom, MEDT would analyze how the electron density of the nucleophile reorganizes to form a new bond with the sulfur, and how the electron density shifts to cleave the S-Cl bond. This approach offers a powerful alternative to traditional frontier molecular orbital theory for explaining reactivity and reaction mechanisms. nih.gov

Density Functional Theory (DFT) Applications

Modeling Reaction Mechanisms and Transition States

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, including the characterization of fleeting transition states. nih.gov For this compound, this is particularly relevant for understanding its reactions with various nucleophiles.

DFT calculations are frequently used to map out the potential energy surface of a reaction. mdpi.com This involves locating the structures of the reactants, products, any intermediates, and, crucially, the transition states that connect them. By calculating the energies of these species, a reaction profile can be constructed, which shows the energy changes as the reaction progresses. The height of the energy barrier from the reactants to the transition state (the activation energy) determines the reaction rate. mdpi.com

For the nucleophilic substitution at the sulfonyl sulfur of this compound, computational models can distinguish between different possible mechanisms, such as a concerted (SN2-like) or a stepwise pathway involving a pentacoordinate intermediate. The geometry of the transition state, including the bond lengths of the forming and breaking bonds, can be precisely determined. Studies on similar arenesulfonyl chlorides have shown that the nature of the nucleophile and the substituents on the aromatic ring can influence the transition state structure. mdpi.com For example, modeling the reaction with a chloride ion (a chloride exchange reaction) in both the gas phase and in solution provides insight into the intrinsic reactivity and the role of the solvent. mdpi.com

Solvation Effects in Reaction Simulations

Computational models, such as those incorporating the extended Grunwald-Winstein equation, are instrumental in dissecting the role of the solvent. beilstein-journals.org These models separate the solvent's effect into its ionizing power and its nucleophilicity. For arenesulfonyl chlorides, the mechanism of solvolysis is generally considered to be a bimolecular nucleophilic substitution (SN2) process. beilstein-journals.orgnih.gov This is supported by the negative entropies of activation and the successful application of the extended Grunwald-Winstein equation to solvolysis rate data. beilstein-journals.org

In reaction simulations, explicit or implicit solvent models can be used to represent the solvent environment. Explicit models involve individual solvent molecules, providing a detailed picture of the solute-solvent interactions. Implicit models, on the other hand, represent the solvent as a continuous medium with specific properties like the dielectric constant. The choice of model affects the computational cost and the accuracy of the simulation. For reactions like the solvolysis of this compound, where solvent molecules act as nucleophiles, an accurate representation of solvation is key to predicting reaction pathways and rates.

Kinetic and Thermodynamic Parameters from Theoretical Models

Theoretical models, particularly those based on quantum chemistry, can provide valuable insights into the kinetic and thermodynamic parameters of reactions involving this compound. While specific theoretically derived parameters for this compound were not found, the methodology is well-established for similar molecules.

Kinetic parameters such as activation energy (Ea) and the pre-exponential factor (A) can be calculated from the potential energy surface of the reaction. The transition state theory is often employed to relate these calculated parameters to the reaction rate constant (k). For the SN2 solvolysis of arenesulfonyl chlorides, theoretical models can be used to calculate the energy of the transition state, where the nucleophile attacks the sulfur atom and the chloride ion departs. nih.gov

Thermodynamic parameters like the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction can also be computed. These parameters determine the spontaneity and equilibrium position of a reaction. For instance, a negative ΔG would indicate a spontaneous reaction. The very negative entropies of activation observed in the solvolysis of arenesulfonyl chlorides are consistent with the ordered transition state of an SN2 mechanism. beilstein-journals.org

Kinetic solvent isotope effect (KSIE) studies, comparing reaction rates in H₂O and D₂O or MeOH and MeOD, provide further mechanistic details. For benzenesulfonyl chloride, the kH₂O/kD₂O ratio is around 1.56, suggesting significant bond breaking at the transition state. nih.gov Similar studies on this compound would be valuable.

Structure-Reactivity Relationship Studies

Hammett and Grunwald-Winstein Equation Analyses

The Hammett and Grunwald-Winstein equations are linear free-energy relationships used to quantify the effects of substituents and solvents on the reactivity of organic compounds.

The Hammett equation relates the rate and equilibrium constants of reactions of meta- and para-substituted benzene (B151609) derivatives. wikipedia.orgoxfordreference.com It takes the form:

log(k/k₀) = ρσ

where k is the rate constant for the substituted compound, k₀ is the rate constant for the unsubstituted compound, σ is the substituent constant (which depends on the nature and position of the substituent), and ρ is the reaction constant (which reflects the sensitivity of the reaction to substituent effects). wikipedia.orgoxfordreference.com For the hydrolysis of substituted benzenesulfonyl chlorides, Hammett plots can be complex. psu.edu In some cases, both electron-donating and electron-withdrawing substituents can accelerate the reaction, leading to V-shaped plots. nih.gov This behavior is often interpreted as a change in the transition state structure or mechanism.

The Grunwald-Winstein equation is used to correlate the rates of solvolysis reactions with the ionizing power of the solvent. The extended form of the equation is:

log(k/k₀) = lN + mY

where N is the solvent nucleophilicity, Y is the solvent ionizing power, and l and m are the sensitivities of the reaction to these parameters. beilstein-journals.org For the solvolysis of arenesulfonyl chlorides, the correlations are generally poor when only the ionizing power (Y) is considered, but improve significantly when the solvent nucleophilicity (N) is included. beilstein-journals.org This provides strong evidence for an SN2 mechanism where the solvent acts as a nucleophile. nih.gov

Below is a table showing representative l and m values for the solvolysis of various arenesulfonyl chlorides, illustrating the sensitivity of the reaction to solvent nucleophilicity and ionizing power.

Arenesulfonyl Chloridel valuem value
Benzenesulfonyl chloride1.540.69
p-Nitrobenzenesulfonyl chloride1.540.69
Data for illustrative purposes for analogous compounds

This table is generated based on data for analogous compounds to illustrate the concept, as specific data for this compound was not available in the search results.

Correlation of Computational Parameters with Experimental Data

A powerful approach in modern chemistry is to correlate computationally derived parameters with experimentally measured data. This allows for the validation of theoretical models and the prediction of reactivity for unmeasured systems.

For this compound, computational parameters such as calculated activation energies, bond lengths and angles in the transition state, and atomic charges can be correlated with experimental kinetic data, like solvolysis rates. For instance, a higher calculated activation energy would be expected to correspond to a slower experimental reaction rate.

While specific studies correlating computational and experimental data for this compound were not identified, this methodology has been successfully applied to other reaction systems. For example, calculated properties of the transition state can be used to rationalize the observed l and m values from the Grunwald-Winstein analysis. A "tighter" SN2 transition state, with more bond formation to the nucleophile and less bond breaking to the leaving group, would be expected to have a higher sensitivity to solvent nucleophilicity (a larger l value).

Future research in this area would benefit from dedicated computational studies on this compound to generate these parameters and correlate them with experimental observations.

Advanced Applications in Medicinal Chemistry and Materials Science Research

Applications in Materials Science

The reactivity of 5-Chloro-2-methylbenzenesulfonyl chloride also suggests its potential use in the field of materials science for the synthesis of novel polymers and functional materials.

The synthesis of polysulfonamides can be achieved through the reaction of a bis(sulfonyl chloride) with a diamine. By analogy, one could envision the use of a molecule derived from this compound, where a second reactive group is introduced, to create novel polymers. For example, the synthesis of amphiphilic graft polyphosphazenes has been achieved through a two-step substitution reaction involving the chlorine atoms of a poly(dichlorophosphazene) (B1141720) backbone with hydrophilic and hydrophobic moieties. nih.gov A similar approach could potentially be used with polymers derived from sulfonyl chlorides.

Surface-active agents, or surfactants, are molecules that have both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) part. This amphiphilic nature allows them to reduce the surface tension between two liquids or between a liquid and a solid. The structure of this compound, with its hydrophobic substituted benzene (B151609) ring and a reactive sulfonyl chloride group, makes it a potential precursor for the synthesis of novel surfactants.

The sulfonyl chloride group can be reacted with a variety of hydrophilic head groups, such as polyethelene glycols or other polar moieties, to create amphiphilic molecules. The resulting sulfonated surfactants could exhibit interesting properties for applications in detergency, emulsification, and other surface-related phenomena. The synthesis of amphiphilic polymers from monomers containing reactive groups like anhydrides, which are then reacted with hydrophilic polymers, demonstrates a general strategy that could be adapted to sulfonyl chloride chemistry. researchgate.net

Functional Group Protection and Activation in Complex Synthesis

In the multi-step synthesis of complex organic molecules, it is often necessary to temporarily protect a reactive functional group from unwanted reactions. The sulfonyl group is a well-established protecting group for amines. youtube.com this compound can be used to protect primary and secondary amines by converting them into stable sulfonamides. youtube.com

The sulfonamide is generally stable to a wide range of reaction conditions but can be cleaved under specific reducing or strongly acidic conditions to regenerate the free amine. youtube.com The choice of a particular substituted benzenesulfonyl chloride can influence the stability of the sulfonamide and the conditions required for its removal. For example, the 4-methoxy-2,3,6-trimethylbenzenesulphonyl (Mtr) group is a specialized amino protecting group used in peptide synthesis. rsc.org

In addition to protection, sulfonyl chlorides can also be used to activate alcohols for nucleophilic substitution reactions. youtube.comlibretexts.org The reaction of an alcohol with a sulfonyl chloride, such as this compound, in the presence of a base like pyridine (B92270), converts the hydroxyl group into a sulfonate ester. This sulfonate is an excellent leaving group, facilitating subsequent reactions with a wide range of nucleophiles. libretexts.org This activation strategy is particularly useful for primary and secondary alcohols, which are otherwise poor substrates for direct nucleophilic substitution. libretexts.org

The following table summarizes the general conditions for the use of sulfonyl chlorides in functional group protection and activation.

ApplicationFunctional GroupReagents and ConditionsProductDeprotection/Subsequent Reaction
Protection Amine (R-NH₂)This compound, base (e.g., pyridine)Sulfonamide (R-NH-SO₂-Ar)Reducing agents (e.g., Na/NH₃) or strong acid. youtube.com
Activation Alcohol (R-OH)This compound, base (e.g., pyridine)Sulfonate ester (R-O-SO₂-Ar)Nucleophilic substitution with various nucleophiles (e.g., halides, cyanides). libretexts.org

Analytical Methodologies for Characterization and Quantification in Research

Chromatographic Methods for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 5-Chloro-2-methylbenzenesulfonyl chloride, offering high resolution and sensitivity for its separation and quantification. Due to the reactive nature of the sulfonyl chloride group, which can hydrolyze in the presence of water, careful method development is essential. Reversed-phase (RP) HPLC is commonly employed for the analysis of sulfonyl chlorides and related compounds. sielc.comresearchgate.net

A typical RP-HPLC method would utilize a C18 stationary phase. The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with an acid modifier like phosphoric acid or trifluoroacetic acid to ensure good peak shape. sielc.comgoogle.com For detection, a UV spectrophotometer is generally used, as the benzene (B151609) ring in the molecule is a strong chromophore.

In some cases, direct analysis of highly reactive sulfonyl chlorides can be challenging. researchgate.net Derivatization is a strategy used to enhance detection and improve chromatographic behavior. For instance, the sulfonyl chloride can be reacted with an amine to form a stable sulfonamide, which is then analyzed by HPLC. nih.gov This approach can also improve sensitivity, especially when a fluorescent derivatizing agent is used. nih.gov The purity of related compounds, such as 2-Amino-5-chloro-4-methylbenzenesulfonic acid, has been determined to be ≥98.0% by HPLC, illustrating the technique's utility in quality control. vwr.com

Table 1: Illustrative HPLC Method Parameters for Sulfonyl Chloride Analysis

Parameter Condition Rationale
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) Provides a non-polar stationary phase suitable for retaining the analyte from a polar mobile phase. researchgate.net
Mobile Phase Acetonitrile / Water with 0.1% Trifluoroacetic Acid (Gradient Elution) Acetonitrile acts as the organic modifier. Trifluoroacetic acid helps to suppress the ionization of silanol (B1196071) groups on the silica (B1680970) support and protonate the analyte, leading to sharper peaks. google.comsigmaaldrich.com
Flow Rate 1.0 mL/min A standard flow rate for analytical scale columns, providing a balance between analysis time and resolution. nih.gov
Detection UV at 230 nm The aromatic ring of the compound absorbs UV light, allowing for sensitive detection.

| Injection Volume | 10 µL | A typical volume for analytical HPLC. |

This table presents a representative set of conditions and may require optimization for specific applications.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative analysis of this compound. sigmaaldrich.com It is particularly useful for monitoring the progress of reactions where this compound is either a reactant or a product. nih.govlookchem.com

In a typical TLC analysis, a small spot of the sample solution is applied to a baseline on a TLC plate coated with a stationary phase, most commonly silica gel. rsc.orgmit.edu The plate is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase (eluent). As the eluent ascends the plate via capillary action, it carries the sample components with it at different rates depending on their polarity and affinity for the stationary phase. mit.edu More polar compounds interact more strongly with the polar silica gel and travel shorter distances, resulting in lower Retention Factor (Rf) values. mit.edu

The Rf value, calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter for identification. chemcoplus.co.jp Visualization of the spots can be achieved under UV light (254 nm), as the aromatic ring will quench the fluorescence of the indicator in the silica gel. mit.edu Alternatively, destructive staining methods, such as using a potassium iodide solution which can react with the sulfonyl chloride to produce a colored spot, can be employed. chemicalforums.com

Table 2: Typical TLC Application for Reaction Monitoring | Parameter | Description | | :--- | :--- | | Stationary Phase | Silica Gel 60 F254 plates | A polar adsorbent commonly used for separating organic compounds. rsc.org | | Mobile Phase | Hexane / Ethyl Acetate (B1210297) (e.g., 4:1 v/v) | A non-polar/polar solvent mixture; the ratio is adjusted to achieve optimal separation (Rf values between 0.2 and 0.8). | | Application | Starting material, reaction mixture, and co-spot applied to the baseline. mit.edu | | Visualization | UV light (254 nm) or chemical stain (e.g., potassium permanganate, iodine). mit.edu | | Analysis | Disappearance of the starting material spot and appearance of the product spot in the reaction mixture lane indicate reaction progress. |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure substance. For this compound, this analysis confirms its empirical and molecular formula, C₇H₆Cl₂O₂S. fishersci.dkthermofisher.comthermofisher.com The molecular weight of the compound is 225.09 g/mol . fishersci.dkthermofisher.com

From the molecular formula, the theoretical mass percentage of each element can be calculated. This experimental data is then compared against the theoretical values to verify the compound's purity and identity.

Table 3: Elemental Composition of this compound

Element Symbol Atomic Mass ( g/mol ) Number of Atoms Total Mass ( g/mol ) Mass Percentage (%)
Carbon C 12.01 7 84.07 37.35%
Hydrogen H 1.01 6 6.06 2.69%
Chlorine Cl 35.45 2 70.90 31.50%
Oxygen O 16.00 2 32.00 14.22%
Sulfur S 32.07 1 32.07 14.25%

| Total | | | | 225.10 | 100.00% |

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While this compound is a liquid at room temperature, its solid-state structure could be determined by growing a single crystal at a lower temperature. fishersci.dk This analysis provides definitive information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

Table 4: Expected Structural Parameters from X-ray Diffraction

Parameter Expected Information Example from Related Structures
Crystal System The symmetry of the unit cell (e.g., monoclinic, orthorhombic). A sulfonamide derivative crystallized in the monoclinic crystal system. researchgate.net
Space Group The set of symmetry operations for the crystal. P2₁ is a space group observed for a related sulfonamide. researchgate.net
Bond Lengths Precise distances between bonded atoms (e.g., S=O, S-C, S-Cl).
Bond Angles Angles between adjacent bonds (e.g., O=S=O, C-S-Cl).
Dihedral Angles The angle between planes, such as the plane of the benzene ring and the Cl-S-C plane. The dihedral angle between the benzene and Cl-S-C(1) plane in 4-Methylbenzenesulfonyl Chloride is 84.3°.

| Intermolecular Interactions | Non-covalent forces like hydrogen bonds or π-π stacking that stabilize the crystal structure. nih.gov | C-H···O hydrogen bonds and π-π interactions are observed in related structures. iucr.orgnih.gov |

Environmental and Green Chemistry Considerations in Research and Production

Sustainable Synthesis Approaches

Traditional methods for synthesizing sulfonyl chlorides often rely on harsh reagents like chlorosulfonic acid, which can lead to significant waste and safety concerns. nih.govmdpi.com Modern research emphasizes the development of more sustainable and environmentally friendly alternatives.

One greener approach involves the use of N-chlorosuccinimide (NCS) for the chlorosulfonation of various sulfur-containing starting materials. organic-chemistry.orgresearchgate.net This method avoids the use of more hazardous chlorinating agents. For instance, S-alkylisothiourea salts, which can be prepared from readily available alkyl halides and thiourea, can be converted to sulfonyl chlorides using NCS under mild conditions. organic-chemistry.orgresearchgate.net This approach is noted for its operational simplicity and scalability. organic-chemistry.org

Another sustainable strategy is the oxyhalogenation of thiols and disulfides using Oxone and a halide salt (KX, where X=Cl) in water. rsc.org This method is advantageous as it uses water as a solvent and avoids harsh organic solvents. rsc.org The reaction proceeds efficiently at room temperature, offering high yields for a variety of sulfonyl chlorides. rsc.org

Photocatalysis represents a cutting-edge sustainable method for sulfonyl chloride synthesis. nih.gov Using light as a traceless reagent, this technique can convert thio-derivatives like thiols and thioacetates into sulfonyl chlorides with high yield and selectivity. nih.gov For example, using a potassium poly(heptazine imide) (K-PHI) photocatalyst, phenylsulfonyl chloride can be synthesized from thiophenol with a 90% yield under irradiation. nih.gov This approach minimizes the need for aggressive and unselective oxidizing agents often used in conventional syntheses. nih.gov

A comparison of traditional versus greener synthetic methods for aryl sulfonyl chlorides is presented below.

Table 1: Comparison of Synthetic Approaches for Aryl Sulfonyl Chlorides

Method Reagents Conditions Advantages Disadvantages Citations
Traditional Chlorosulfonation Chlorosulfonic acid (ClSO₃H) Often requires elevated temperatures Well-established, high conversion Highly corrosive reagent, large excess needed, significant acid waste mdpi.comchemicalbook.com
NCS Chlorosulfonation S-Alkylisothiourea salts, N-Chlorosuccinimide (NCS) Mild conditions, often at room temperature Avoids harsh reagents, byproduct can be recycled Requires preparation of the isothiourea salt organic-chemistry.orgresearchgate.net
Oxyhalogenation Thiols/Disulfides, Oxone, KCl Room temperature, water as solvent Environmentally benign solvent, rapid reaction Requires thiol or disulfide precursor rsc.org

| Photocatalysis | Thio-derivatives, Photocatalyst (e.g., K-PHI), Light | Ambient temperature, visible light irradiation | Uses light as a traceless reagent, high selectivity | Requires specialized photoreactor setup | nih.gov |

Waste Minimization and Byproduct Management

A primary goal in the green production of 5-Chloro-2-methylbenzenesulfonyl chloride is the reduction of waste streams, particularly acidic and organic waste. Traditional chlorosulfonation with chlorosulfonic acid generates significant quantities of hydrochloric acid (HCl) gas and spent sulfuric acid. google.comgoogle.com

Innovations in process design aim to capture and reuse these byproducts. For example, modifying the HCl gas absorption system from a positive to a negative pressure operation can prevent fugitive emissions and achieve nearly 100% absorption efficiency, converting the gas into usable hydrochloric acid. google.com Similarly, process improvements that allow for better control of reaction conditions can increase the concentration of the resulting waste sulfuric acid, making it easier to treat and potentially repurpose, thereby reducing the volume of discharged low-concentration acid waste. google.com

In syntheses utilizing NCS, the primary byproduct is succinimide (B58015). organic-chemistry.orgresearchgate.net A key advantage of this method is that the water-soluble succinimide can be recovered from the aqueous phase and converted back into the starting reagent, N-chlorosuccinimide, using sodium hypochlorite (B82951) (bleach). organic-chemistry.orgresearchgate.net This creates a sustainable loop that minimizes waste.

Table 2: Byproduct Management Strategies

Byproduct Source Reaction Management Strategy Outcome Citations
Hydrochloric Acid (HCl) Chlorosulfonation with ClSO₃H Negative pressure gas absorption Prevents emissions, produces saleable hydrochloric acid google.comgoogle.com
Sulfuric Acid (H₂SO₄) Chlorosulfonation with ClSO₃H Process control to increase concentration Facilitates easier treatment and potential reuse of waste acid google.com
Succinimide NCS Chlorosulfonation Recovery from aqueous phase and re-chlorination with NaOCl Recycles byproduct back to the starting reagent (NCS) organic-chemistry.orgresearchgate.net

| Aqueous Waste | Product washing and isolation | Collection and recycling via material-water separator | Reduces water consumption and sewage treatment costs | google.com |

Catalytic and Reagent Recycling Strategies

The development of catalytic systems and the ability to recycle reagents are cornerstones of green chemistry in chemical manufacturing. In the context of producing this compound, these strategies are crucial for improving economic viability and environmental performance.

The most prominent example of reagent recycling is the conversion of the succinimide byproduct back into N-chlorosuccinimide (NCS). organic-chemistry.orgorganic-chemistry.org This process, achieved by treating the recovered succinimide with sodium hypochlorite, makes the NCS-mediated synthesis of sulfonyl chlorides a more sustainable and economically attractive alternative to traditional methods. organic-chemistry.orgresearchgate.net This circular approach significantly reduces the consumption of raw materials and the generation of waste.

Catalysis also offers pathways to greener synthesis. While the direct chlorosulfonation of p-chlorotoluene is a common route, alternative Sandmeyer-type reactions can be employed starting from the corresponding aniline (B41778). These reactions often use a copper catalyst and a stable SO₂ surrogate like DABSO (a complex of DABCO and sulfur dioxide), which is a bench-stable solid that avoids handling gaseous sulfur dioxide. organic-chemistry.org The use of a catalyst allows the reaction to proceed under milder conditions and can improve selectivity.

Furthermore, the use of microchannel reactors in the synthesis of similar compounds like p-toluenesulfonyl chloride has been shown to enable continuous production, which offers better control over reaction parameters, improves safety, and can greatly reduce the output of waste acid compared to traditional batch reactors. google.com Catalysts such as tetraethylammonium (B1195904) chloride or piperazine (B1678402) are employed in these continuous flow systems. google.com Adopting such technologies for the production of this compound could lead to significant environmental and efficiency gains.

Future Research Directions and Open Questions

Exploration of Novel Reaction Pathways and Catalytic Systems

The synthesis and derivatization of sulfonyl chlorides are undergoing a transformation, moving from traditional, often harsh methods to more elegant catalytic solutions. Future research on 5-Chloro-2-methylbenzenesulfonyl chloride is poised to explore these modern catalytic strategies.

One promising area is the use of photocatalysis. nih.gov Heterogeneous photocatalysts, such as potassium poly(heptazine imide) (K-PHI), have been used to synthesize various sulfonyl chlorides from precursors like aryldiazonium salts or S-arylthioacetates under visible light. nih.govnih.gov Researchers can investigate adapting these light-mediated, metal-free systems for the reactions of this compound, potentially discovering new chromoselective reactions where the outcome is controlled by the wavelength of light used. nih.gov

Another frontier is the development of novel transition-metal-catalyzed reactions. Copper-catalyzed systems, for instance, have been employed for the C-sulfonylation of cyclopropanols using sulfonyl chlorides, a departure from the typical O-sulfonylation pathway. acs.org Future work could explore the reactivity of this compound in similar copper-catalyzed cross-coupling reactions to form new carbon-sulfur bonds. Furthermore, the generation of sulfonyl radicals from sulfonyl chlorides using photoactive electron donor-acceptor (EDA) complexes, coupled with chiral nickel catalysts, has enabled the asymmetric synthesis of α-C chiral sulfones. rsc.org Applying this strategy to this compound could provide access to a new range of valuable, optically active sulfur-containing molecules.

Table 1: Emerging Catalytic Strategies for Sulfonyl Chlorides

Catalytic System Precursor/Reactant Potential Application for this compound Reference
Potassium Poly(heptazine imide) (Photocatalyst) S-Arylthioacetates, Aryldiazonium Salts Chromoselective synthesis of derivatives nih.govnih.gov
Copper(II) Catalysis Cyclopropanols Regioselective C-sulfonylation reactions acs.org
Photoactive EDA Complex with Chiral Nickel Catalyst Alkenes Asymmetric synthesis of chiral sulfones rsc.org

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry and machine learning are becoming indispensable tools for accelerating chemical research. rsc.org For this compound, these approaches can offer profound insights into its reactivity and guide the development of new processes.

Future research will likely involve the use of the Grunwald-Winstein equation and other linear free-energy relationships to computationally model the solvolysis and reaction kinetics of this compound in various solvent systems. nih.gov This can help in predicting reaction mechanisms, whether they are concerted S(_{N})2 or stepwise, and in selecting optimal solvents to maximize yield and minimize side reactions. nih.gov

Moreover, the field of predictive chemistry, which leverages machine learning, holds immense potential. rsc.org Algorithms can be trained on existing reaction data for sulfonyl chlorides to predict the outcomes of new, untested reactions involving this compound. This can accelerate the discovery of novel transformations and applications. rsc.org Design of Experiments (DOE) methodologies, coupled with kinetic modeling, can be used to create robust, automated continuous manufacturing processes, as has been demonstrated for other aryl sulfonyl chlorides. mdpi.com Such models can predict the optimal temperature, reactant stoichiometry, and residence time to maximize product yield while ensuring process safety and efficiency. mdpi.com

Discovery of New Pharmacological and Material Applications

While this compound is a known intermediate for dyes and pharmaceuticals, its full potential in creating novel molecules with unique properties remains largely untapped. thermofisher.com The presence of chlorine in drug molecules is known to be advantageous, with over 250 FDA-approved chloro-containing drugs on the market. nih.gov

A major direction for future research is the synthesis of extensive libraries of sulfonamide derivatives from this compound. Sulfonamides are a critical class of compounds in the pharmaceutical industry with applications as anticancer, anti-inflammatory, and antiviral agents. rsc.org By reacting this compound with a diverse range of amines, novel sulfonamide candidates can be generated and screened for a wide array of biological activities. The specific substitution pattern of the starting material may lead to unique structure-activity relationships (SAR) and the discovery of potent and selective therapeutic agents. nih.gov

In materials science, this compound could serve as a building block for new functional polymers or specialty chemicals. The sulfonyl chloride group can be used to introduce the 5-chloro-2-methylphenylsulfonyl moiety into polymer backbones or as a functional group on surfaces, potentially imparting properties like thermal stability, flame retardancy, or specific binding capabilities.

Development of More Efficient and Environmentally Benign Synthetic Processes

The chemical industry is increasingly focused on green chemistry to reduce its environmental impact. rsc.org Future research on this compound will undoubtedly prioritize the development of cleaner, safer, and more sustainable manufacturing processes. organic-chemistry.orgorganic-chemistry.org

A key area of improvement is the replacement of hazardous reagents traditionally used in sulfonyl chloride synthesis. organic-chemistry.org For example, methods using N-chlorosuccinimide (NCS) as a chlorinating agent instead of chlorine gas, and starting from readily available S-alkylisothiourea salts, offer a safer and more environmentally friendly alternative. organic-chemistry.orgresearchgate.net These processes often use milder conditions and can be designed so that byproducts, like succinimide (B58015), can be recycled. organic-chemistry.orgresearchgate.net Another approach involves the oxyhalogenation of thiols or disulfides using reagents like oxone and KCl in water, which avoids harsh organic solvents. rsc.org

Furthermore, developing processes that occur in aqueous media is a significant goal for green chemistry. rsc.org Facile, environmentally benign methods for synthesizing sulfonamides directly from sulfonyl chlorides and amines in water, without the need for organic bases and with simple product isolation, have been reported. rsc.org Adapting such aqueous procedures for reactions involving this compound could dramatically reduce the use of volatile organic compounds (VOCs) and simplify purification. rsc.orgacs.org The use of stable SO₂ surrogates like DABSO in Sandmeyer-type reactions also represents a safer and more operationally simple route that could be scaled up for industrial production. acs.org

Table 2: Green Chemistry Approaches for Sulfonyl Chloride Synthesis

Green Strategy Traditional Method Greener Alternative Key Benefits Reference
Chlorinating Agent Chlorine Gas (Cl₂) N-Chlorosuccinimide (NCS) Avoids hazardous gas, milder conditions organic-chemistry.orgresearchgate.net
Solvent Organic Solvents (e.g., Acetic Acid) Water Reduced cost, safety, and environmental impact rsc.orgrsc.org
Byproduct Management Waste Generation Recycling of Byproducts (e.g., succinimide) Sustainable, reduces waste organic-chemistry.orgresearchgate.net
Starting Materials Thiophenols (often odorous) S-Alkylisothiourea salts Odorless, readily prepared organic-chemistry.org

| Reaction Type | Diazotization with isolated intermediates | In-situ generation of diazonium species | Inherently safer, operationally simple | acs.org |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Chloro-2-methylbenzenesulfonyl chloride in high purity?

  • Methodological Answer : A common approach involves chlorosulfonation of substituted toluene derivatives using chlorosulfonic acid under controlled temperatures (0–5°C). Post-reaction, the crude product is quenched in ice-water, extracted with dichloromethane, and purified via vacuum distillation or recrystallization. Thionyl chloride (SOCl₂) with catalytic DMF can further enhance purity by converting residual sulfonic acids to sulfonyl chlorides . For analogs, diazotization of aniline derivatives followed by sulfonation (e.g., using SO₂/CuCl₂ in benzene) is also documented .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

  • Methodological Answer :

  • IR Spectroscopy : The sulfonyl chloride group (-SO₂Cl) exhibits strong asymmetric stretching at ~1360–1370 cm⁻¹ and symmetric stretching at ~1170–1180 cm⁻¹. Aromatic C-Cl stretches appear near 550–650 cm⁻¹ .
  • NMR Spectroscopy : In ¹H NMR, aromatic protons adjacent to the sulfonyl group show deshielding (δ ~7.4–8.1 ppm). In ¹³C NMR, the sulfonyl carbon resonates at δ ~140–150 ppm. Methyl groups (if present) appear as singlets near δ 2.5 ppm .
  • Mass Spectrometry : Molecular ion peaks (M⁺) and fragments corresponding to loss of Cl or SO₂Cl are diagnostic .

Q. What are the recommended solvents and conditions for recrystallizing this compound to achieve optimal crystal purity?

  • Methodological Answer : Methanol or ethanol are preferred due to their moderate polarity and ability to dissolve sulfonyl chlorides at elevated temperatures while allowing slow crystallization upon cooling. For example, dissolving the crude product in hot methanol (60–70°C) followed by gradual cooling to 4°C yields high-purity crystals. Filtering under reduced pressure minimizes solvent retention .

Advanced Research Questions

Q. How can reaction parameters (e.g., temperature, stoichiometry) be optimized to minimize byproduct formation during sulfonamide synthesis using this compound?

  • Methodological Answer :

  • Temperature Control : Maintain reaction temperatures below 25°C to suppress hydrolysis of the sulfonyl chloride to sulfonic acid.
  • Stoichiometry : Use a 1.2:1 molar ratio of sulfonyl chloride to amine to ensure complete conversion.
  • Base Selection : Sodium carbonate (10% aqueous) effectively neutralizes HCl byproducts without over-baseifying the medium, as demonstrated in sulfonamide syntheses .
  • Solvent Choice : Anhydrous dichloromethane or THF minimizes side reactions with moisture .

Q. What analytical strategies should be employed when encountering contradictory NMR/IR data for derivatives of this compound?

  • Methodological Answer :

  • Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts).
  • Decoupling Experiments : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex aromatic regions.
  • Isotopic Labeling : Introduce deuterated analogs to confirm assignments of labile protons (e.g., NH in sulfonamides).
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation, as shown in studies of sulfonamide derivatives .

Q. What methods are effective for stabilizing reactive intermediates generated during nucleophilic substitutions with this compound under anhydrous conditions?

  • Methodological Answer :

  • Inert Atmosphere : Use argon or nitrogen gas to exclude moisture and oxygen.
  • Low-Temperature Quenching : Trap intermediates at –78°C (dry ice/acetone bath) to prevent decomposition.
  • Stabilizing Agents : Add molecular sieves (3Å) to scavenge trace water. For highly reactive species (e.g., sulfene intermediates), stabilize with Lewis acids like ZnCl₂ .
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and decay kinetics .

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5-Chloro-2-methylbenzenesulfonyl chloride

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